molecular formula C18H16N2O5S B2463335 [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 1203191-50-7

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate

Cat. No.: B2463335
CAS No.: 1203191-50-7
M. Wt: 372.4
InChI Key: FOXJPOKSJSOAGR-UHFFFAOYSA-N
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Description

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate: is a complex organic compound that features a unique combination of isoxazole, thiazole, and dioxin moieties

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-10-17(26-11(2)19-10)18(21)24-9-13-8-15(25-20-13)12-3-4-14-16(7-12)23-6-5-22-14/h3-4,7-8H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXJPOKSJSOAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that favor substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it induces apoptosis in cancer cells, potentially through the activation of intrinsic pathways related to oxidative stress and DNA damage .

Antidiabetic Properties

The compound has also been investigated for its antidiabetic effects. Research utilizing model organisms such as Drosophila melanogaster has shown that certain derivatives can significantly lower glucose levels, suggesting a mechanism that may involve the modulation of insulin signaling pathways .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of thiazole derivatives. The compound was tested against various bacterial strains, showing promising results in inhibiting growth and reducing viability. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Polymeric Materials

The unique structural features of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate make it suitable for incorporation into polymeric materials. Its ability to enhance thermal stability and mechanical properties is being explored in the development of advanced materials for industrial applications.

Nanotechnology

In nanotechnology, this compound can serve as a precursor for synthesizing nanostructured materials with specific optical or electronic properties. Its functional groups allow for easy modification and attachment to various substrates, enabling the design of nanoscale devices .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityInduced apoptosis in LN229 glioblastoma cells with IC50 values indicating significant cytotoxicity.
Study B Antidiabetic EffectsDemonstrated glucose-lowering effects in Drosophila melanogaster, suggesting potential for diabetes management.
Study C Antimicrobial PropertiesExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against resistant strains.

Mechanism of Action

The mechanism of action of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular signaling processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Biological Activity

The compound [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the oxazole ring and subsequent coupling with the thiazole moiety. A common synthetic route employs the cyclization of appropriate hydrazides with carboxylic acids under acidic or basic conditions to form the oxazole structure. The benzodioxin component is introduced through reactions involving catechol derivatives and ethylene glycol in the presence of acid catalysts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives exhibiting similar functional groups have shown significant inhibition of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms that promote apoptosis and induce cell cycle arrest .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
B7A4311Apoptosis induction, cell cycle arrest
B7A5492Inhibition of AKT and ERK pathways

Anti-inflammatory Effects

In addition to anticancer activity, compounds similar to this compound have demonstrated anti-inflammatory properties by reducing levels of cytokines such as IL-6 and TNF-α in macrophage models . This dual action suggests potential therapeutic applications in treating inflammatory diseases alongside cancer.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Signaling Pathways : The compound has been shown to inhibit critical signaling pathways involved in cell survival and proliferation, particularly the AKT and ERK pathways .
  • Modulation of Cytokine Production : By affecting the expression levels of inflammatory cytokines, it can modulate immune responses that contribute to tumor progression and inflammation .
  • Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a vital mechanism for its anticancer effects. Flow cytometry assays have confirmed increased rates of apoptosis in treated cells .

Case Studies

A recent study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these derivatives, one compound (B7) was particularly noted for its potent anticancer effects against multiple cancer cell lines while also displaying significant anti-inflammatory activity .

Study Findings:

  • Cell Proliferation Assays : MTT assays indicated that B7 significantly inhibited cell proliferation at low micromolar concentrations.
  • Western Blot Analysis : Confirmed inhibition of key proteins involved in survival signaling pathways.

Q & A

Q. What are the critical steps for synthesizing [compound] with high yield and purity?

The synthesis involves multi-step organic reactions requiring precise control of temperature, pH, and solvent systems. Key steps include:

  • Coupling reactions : Use of catalytic conditions (e.g., Pd-mediated cross-coupling for benzodioxin-oxazole linkage) .
  • Purification : Recrystallization from ethanol/DMF (1:1) or column chromatography with silica gel and ethyl acetate/hexane gradients .
  • Yield optimization : Monitor intermediates via TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar excess of thiazole carboxylate precursor) .

Q. Which spectroscopic methods are most reliable for structural confirmation?

Combine:

  • 1^1H/13^{13}C NMR : Assign benzodioxin (δ 4.2–4.4 ppm, methylene protons) and thiazole (δ 2.3–2.5 ppm, methyl groups) .
  • HRMS (ESI+) : Confirm molecular ion peak (e.g., m/z calculated for C20_{20}H18_{18}N2_2O5_5S: 422.09; observed: 422.08) .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water (70:30) mobile phase .

Q. How to evaluate preliminary biological activity of [compound]?

Use standardized assays:

  • Cytotoxicity : MTT assay against HEK-293 and HeLa cell lines (IC50_{50} determination) .
  • Anti-inflammatory activity : COX-2 inhibition assay with celecoxib as a positive control .
  • Antibacterial screening : Broth microdilution method (MIC against S. aureus and E. coli) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of [compound]'s bioactivity?

  • Molecular docking : Use AutoDock Vina to predict binding affinities for COX-2 (PDB: 5KIR) or bacterial DNA gyrase (PDB: 1KZN) .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to design analogs with enhanced potency .
  • ADMET prediction : SwissADME to assess logP (target <5), GI absorption, and CYP450 inhibition risks .

Q. What experimental strategies resolve contradictions in stability data across different pH conditions?

  • Forced degradation studies : Expose [compound] to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours .
  • HPLC-MS analysis : Identify degradation products (e.g., hydrolysis of the ester group under basic conditions) .
  • Kinetic modeling : Calculate t90_{90} (time for 10% degradation) using Arrhenius equations to predict shelf-life .

Q. How to design a scalable synthesis protocol while minimizing environmental impact?

  • Process intensification : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .
  • Membrane separation : Use nanofiltration (MWCO 500 Da) to recover catalysts and reduce waste .
  • Flow chemistry : Implement continuous-flow reactors for esterification steps to improve heat transfer and reproducibility .

Q. What methodologies validate the compound's mechanism of action in anti-proliferative assays?

  • Apoptosis assays : Annexin V-FITC/PI staining followed by flow cytometry .
  • Cell cycle analysis : PI staining and Guava Muse® cell cycle kit .
  • Western blotting : Quantify Bax/Bcl-2 ratios and caspase-3 activation in treated vs. control cells .

Methodological Resources

  • Synthetic protocols : Refer to , and 14 for stepwise reaction setups.
  • Biological assays : Follow and for anti-inflammatory and antimicrobial testing frameworks.
  • Computational tools : Use AutoDock, SwissADME, and Gaussian 16 for modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.